molecular formula C20H20ClN3O2 B11264621 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

Cat. No.: B11264621
M. Wt: 369.8 g/mol
InChI Key: ILSRMAGGZYSIJW-UHFFFAOYSA-N
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Description

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group and a dihydropyrazinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE typically involves multiple steps, starting with the preparation of the chlorinated methoxyphenyl precursor. This precursor is then reacted with various reagents to form the dihydropyrazinone core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE
  • **(5-Chloro-2-methoxy-4-methylphenyl) (4-methyl-1-piperidinyl)methanone
  • **2-Methoxyphenyl isocyanate

Uniqueness

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one

InChI

InChI=1S/C20H20ClN3O2/c1-13-4-6-15(7-5-13)12-23-19-20(25)24(9-8-22-19)17-10-14(2)16(21)11-18(17)26-3/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

ILSRMAGGZYSIJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=C(C=C(C(=C3)C)Cl)OC

Origin of Product

United States

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